Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-
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Overview
Description
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- is a derivative of phenothiazine, a well-known S, N heterocyclic molecule. Phenothiazine and its derivatives are highly versatile and have been widely utilized in various fields due to their unique chemical and physical properties. This particular compound is notable for its applications in medicinal chemistry and its potential in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine derivatives typically involves the functionalization of the phenothiazine core. For Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-, the synthesis can be achieved through a series of chemical reactions, including N-substitution, oxidation, and electrophilic substitutions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of phenothiazine derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation with chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted phenothiazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- involves its interaction with various molecular targets, including dopamine and serotonin receptors. It acts as an antagonist at these receptors, inhibiting their activity and thereby exerting its effects. This interaction leads to changes in neurotransmitter levels and modulation of neuronal activity, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Promethazine: Used as an antihistamine and antiemetic.
Periciazine: Employed for its sedative and antipsychotic effects.
Properties
CAS No. |
97018-15-0 |
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Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
10-[3-(4-methoxypiperidin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H26N2OS/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
XGLRHXDUOQZXGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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